N-{2-oxo-2-[(2-oxo-2H-chromen-6-yl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-{2-oxo-2-[(2-oxo-2H-chromen-6-yl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a combination of chromen, pyrrol, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[(2-oxo-2H-chromen-6-yl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the chromen-6-yl amine derivative, followed by its reaction with ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[(2-oxo-2H-chromen-6-yl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-{2-oxo-2-[(2-oxo-2H-chromen-6-yl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[(2-oxo-2H-chromen-6-yl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Coumarin derivatives: Compounds like 4-methyl-2-oxo-2H-chromen-7-yl derivatives have structural similarities and comparable applications.
Uniqueness
N-{2-oxo-2-[(2-oxo-2H-chromen-6-yl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is unique due to its combination of chromen, pyrrol, and benzothiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H16N4O4S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[2-oxo-2-[(2-oxochromen-6-yl)amino]ethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C23H16N4O4S/c28-20(25-16-5-7-18-14(11-16)4-8-21(29)31-18)13-24-22(30)15-3-6-17-19(12-15)32-23(26-17)27-9-1-2-10-27/h1-12H,13H2,(H,24,30)(H,25,28) |
InChI Key |
LLSDCMBOPYOTBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NC4=CC5=C(C=C4)OC(=O)C=C5 |
Origin of Product |
United States |
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